Vestipitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist primarily investigated for its potential in treating conditions such as postoperative nausea and vomiting, as well as insomnia. Structurally, it is characterized by the presence of a piperazine ring attached to a phenyl group, specifically featuring a 4-fluoro-2-methylphenyl moiety and a 3,5-bis(trifluoromethyl)phenyl group. The compound has the chemical formula and a molecular weight of approximately 491.454 g/mol .
These reactions are essential for modifying vestipitant to enhance its pharmacological properties or develop derivatives with improved efficacy or reduced side effects .
Vestipitant's primary mechanism of action involves the antagonism of the neurokinin-1 receptor, which is implicated in various physiological processes including pain perception, mood regulation, and emesis. Clinical studies have demonstrated that vestipitant can significantly reduce nausea and improve sleep maintenance without causing next-day cognitive impairment . It has also shown efficacy in enhancing sleep quality by increasing stage 2 sleep while not significantly affecting rapid eye movement sleep .
The synthesis of vestipitant involves several key steps:
Vestipitant has been primarily researched for:
Vestipitant belongs to a class of compounds known as phenylpiperazines. Here are some similar compounds along with a comparison highlighting vestipitant's uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Aprepitant | NK-1 receptor antagonist | Used primarily for chemotherapy-induced nausea; less selective than vestipitant. |
| Rolapitant | NK-1 receptor antagonist | Developed for similar indications but has different pharmacokinetics. |
| Maropitant | NK-1 receptor antagonist | Primarily used in veterinary medicine; shows different efficacy profiles compared to vestipitant. |
Vestipitant's selectivity for the neurokinin-1 receptor distinguishes it from other antagonists that may have broader activity profiles or different therapeutic applications. Its specific design aims to minimize side effects while maximizing therapeutic benefits in targeted conditions like nausea and insomnia .
The discovery route adopted by medicinal chemists assembled the chiral aryl-piperazine core of vestipitant in three operations (Scheme 1, Table 1). The pivotal step was a copper-mediated addition of bromo-(4-fluoro-2-methyl)phenyl-magnesium bromide to N-Boc pyrazin-2-one, performed at −78 °C to suppress competing ortho-lithiation [1].
| Step | Key reagents & conditions | Crude yield (%) | Issues observed |
|---|---|---|---|
| 1. Grignard formation | Mg turnings, THF, 0 → 25 °C | 90 | Violent induction exotherm; Grignard decomposed >40 °C [2] |
| 2. Coupling to N-Boc pyrazin-2-one | CuI (5 mol %), −78 → -40 °C | 55 | Cryogenic refrigeration, copper waste [1] |
| 3. Acidic work-up → racemate 14 | 3 M HCl, 0 °C | 80 | Racemic mixture, intensive extraction |
Overall isolated yield to rac-14 was 37%, with an E-factor of 115 kg kg⁻¹ [1]. The low efficiency, cryogenic temperature and large copper payload triggered a complete route redesign.
Process chemists replaced the classical diastereomeric salt resolution with a one-pot dynamic kinetic resolution (DKR) that simultaneously racemises the undesired enantiomer while crystallising the desired (2 S)-aryl-piperazine hydrochloride (Figure 1) [3].
Reaction set-up
Design-of-Experiments optimisation (12-run full factorial) [4] revealed:
| Parameter | Low | High | Effect on yield (%) |
|---|---|---|---|
| Stirring rate (rpm) | 200 | 600 | +14 |
| Water (wt %) | 0.5 | 1.5 | +6 |
| Aldehyde (equiv.) | 0.10 | 0.20 | +4 |
The DKR raised throughput three-fold and removed 250 kg of silica per metric-ton of drug substance formerly consumed during column purifications [4].
a) Borane reduction. The medicinal synthesis used 1.2 equiv. BH₃·THF (pyrophoric, 40 °C reflux). In the pilot process borane was generated in situ from sodium borohydride and iodine in tert-butanol at 25 °C, eliminating bulk storage of BH₃ and chlorinated solvent [5]. The change cut the reaction heat of decomposition by 65% and improved step yield from 82% to 91%.
b) Phosgene surrogate. Triphosgene employed to form the final carbamoyl chloride was replaced with carbonyldi-imidazole. The modification removed 1.8 t of highly toxic phosgene equivalent per 10 t campaign and raised isolated yield from 73% to 88% [6].
c) Process-safety engineered Grignard. Calorimetry established that uncontrolled initiation could raise the reaction mass by >200 °C under adiabatic conditions [2]. Charging rate, pre-activation with 1% Br₂ and limiting temperature to 40 °C furnished a basis-of-safety that enabled 250 kg scale runs without thermal excursions.
Integrated improvements across three process generations are summarised in Table 2.
| Metric | Discovery route | Pilot route (Part 1) | Commercial route (Part 2 + 3) | % Change vs discovery |
|---|---|---|---|---|
| Overall isolated yield | 29% | 54% [1] | 85% [6] | +193% |
| E-factor (kg waste kg⁻¹ API) | 115 | 62 [1] | 28 [6] | −76% |
| Chlorinated solvent use (L kg⁻¹) | 92 | 25 | 0 | −100% |
| Copper salt (kg batch⁻¹) | 3.8 | 0 | 0 | −100% |
Key contributors were: